molecular formula C24H22BrFN4O3 B2675875 N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 1223847-42-4

N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2675875
CAS No.: 1223847-42-4
M. Wt: 513.367
InChI Key: FJZYWEDTHXYROL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents like bromine and fluorine sources.

    Attachment of the butoxyphenyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

1223847-42-4

Molecular Formula

C24H22BrFN4O3

Molecular Weight

513.367

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C24H22BrFN4O3/c1-2-3-12-33-18-7-4-16(5-8-18)21-14-22-24(32)29(10-11-30(22)28-21)15-23(31)27-20-9-6-17(25)13-19(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,27,31)

InChI Key

FJZYWEDTHXYROL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F

solubility

not available

Origin of Product

United States

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